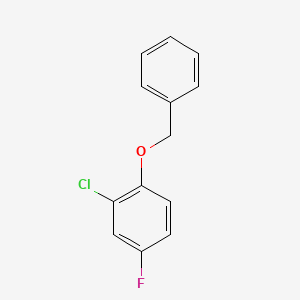
1-Benzyloxy-2-chloro-4-fluorobenzene
Übersicht
Beschreibung
1-Benzyloxy-2-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C13H10ClFO and its molecular weight is 236.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
1-Benzyloxy-2-chloro-4-fluorobenzene may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action and the resulting changes depend on the specific conditions and reactants present.
Biochemical Pathways
It’s possible that the compound could influence pathways involving benzylic halides, which typically react via an SN2 pathway for 1° halides and an SN1 pathway for 2° and 3° halides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biologische Aktivität
1-Benzyloxy-2-chloro-4-fluorobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological mechanisms, and relevant case studies.
This compound has the molecular formula CHClF and a molecular weight of 234.67 g/mol. The compound features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, contributing to its reactivity and interaction with biological systems.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Functional Groups : The presence of the benzyl ether, chlorine, and fluorine groups enhances its lipophilicity and influences its binding affinity to various biological targets, such as enzymes and receptors.
- Interaction with Molecular Targets : The compound may modulate cellular processes by interacting with specific proteins or pathways involved in disease mechanisms. For instance, it could potentially act as an inhibitor or agonist depending on the target .
Biological Activity Data
Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary table of relevant findings:
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Activity : A study assessed the efficacy of fluorinated benzyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that increased lipophilicity from fluorine substitution enhanced membrane permeability, leading to improved antibacterial activity .
- Anti-inflammatory Effects : Research focusing on similar benzyloxy compounds demonstrated significant reductions in pro-inflammatory cytokines in cell cultures treated with these agents. This suggests potential therapeutic applications in treating inflammatory diseases .
- Cancer Research : A recent investigation into the anticancer properties of fluorinated compounds found that this compound analogs could induce apoptosis in various cancer cell lines through mitochondrial pathways .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZNNLQTGAQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














